molecular formula C13H10FN3O2S B11505638 2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11505638
M. Wt: 291.30 g/mol
InChI Key: CMISZPFKJZRFIA-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings The presence of the fluorobenzyl group and sulfonyl moiety imparts unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzyl chloride with imidazo[4,5-b]pyridine under basic conditions to introduce the fluorobenzyl group. The sulfonyl group can be introduced using sulfonyl chloride reagents in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the imidazole ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-fluorobenzyl)sulfonyl]-1H-imidazo[4,5-b]pyridine
  • 2-[(4-fluorobenzyl)sulfonyl]-1H-imidazo[4,5-b]pyridine
  • 2-[(2-chlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Uniqueness

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct properties compared to other similar compounds, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10FN3O2S/c14-10-5-2-1-4-9(10)8-20(18,19)13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

CMISZPFKJZRFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3)F

Origin of Product

United States

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